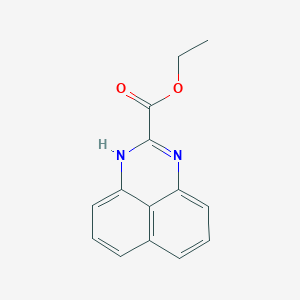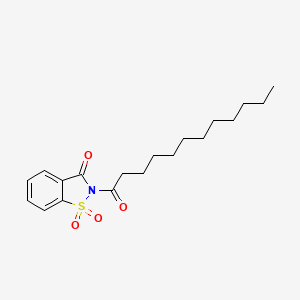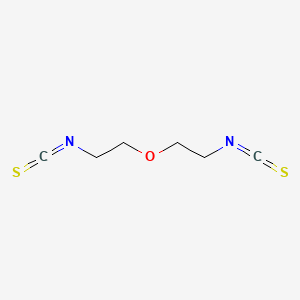
Ethane, 1,1'-oxybis[2-isothiocyanato-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethane, 1,1’-oxybis[2-isothiocyanato- is a chemical compound with the molecular formula C6H10N2O2S2 It is characterized by the presence of two isothiocyanate groups attached to an ethane backbone through an oxygen bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethane, 1,1’-oxybis[2-isothiocyanato- typically involves the reaction of ethylene glycol with thiophosgene. The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{HOCH}_2\text{CH}_2\text{OH} + 2 \text{CSCl}_2 \rightarrow \text{O(CH}_2\text{CH}_2\text{NCS)}_2 + 2 \text{HCl} + 2 \text{SOCl}_2 ]
Industrial Production Methods
On an industrial scale, the production of Ethane, 1,1’-oxybis[2-isothiocyanato- may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethane, 1,1’-oxybis[2-isothiocyanato- undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate groups can participate in nucleophilic substitution reactions.
Addition Reactions: The compound can react with nucleophiles to form addition products.
Polymerization: It can undergo polymerization reactions to form polymers with unique properties.
Common Reagents and Conditions
Common reagents used in reactions with Ethane, 1,1’-oxybis[2-isothiocyanato- include amines, alcohols, and thiols. The reactions typically occur under mild to moderate conditions, often requiring a solvent such as dichloromethane or tetrahydrofuran.
Major Products
The major products formed from reactions with Ethane, 1,1’-oxybis[2-isothiocyanato- depend on the specific reagents used. For example, reactions with amines can yield thiourea derivatives, while reactions with alcohols can produce thiocarbamate esters.
Wissenschaftliche Forschungsanwendungen
Ethane, 1,1’-oxybis[2-isothiocyanato- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activity, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Ethane, 1,1’-oxybis[2-isothiocyanato- involves its ability to react with nucleophiles, such as amino groups in proteins. This reactivity allows it to modify biological molecules, potentially altering their function. The compound’s interactions with molecular targets and pathways are a subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethane, 1,1’-oxybis[2-methoxy-: This compound has methoxy groups instead of isothiocyanate groups.
Ethane, 1-isothiocyanato-2-methoxy-: This compound has one isothiocyanate group and one methoxy group.
Eigenschaften
CAS-Nummer |
103144-36-1 |
|---|---|
Molekularformel |
C6H8N2OS2 |
Molekulargewicht |
188.3 g/mol |
IUPAC-Name |
1-isothiocyanato-2-(2-isothiocyanatoethoxy)ethane |
InChI |
InChI=1S/C6H8N2OS2/c10-5-7-1-3-9-4-2-8-6-11/h1-4H2 |
InChI-Schlüssel |
BISOMDWMNMKPEL-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCN=C=S)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


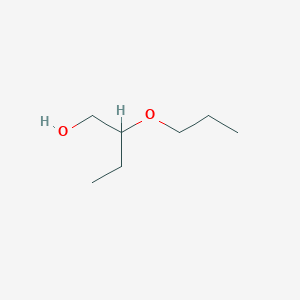
![6-{[(Propan-2-yl)oxy]methyl}pteridine-2,4-diamine](/img/structure/B14333700.png)
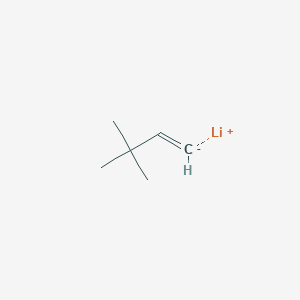
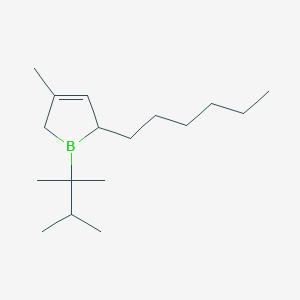
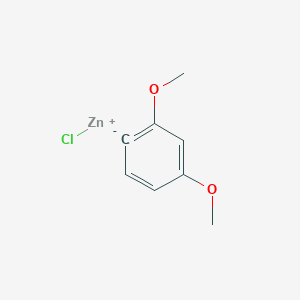
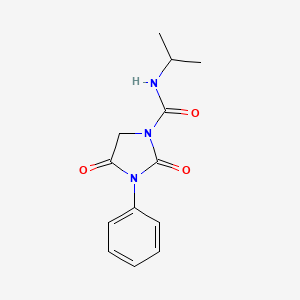
![2-[(Benzyloxy)methyl]oxan-3-one](/img/structure/B14333732.png)
![Bis(imidazo[1,2-a]pyridin-3-yl)methane](/img/structure/B14333734.png)
![Methyl 5-[(1-ethoxyethylidene)amino]furan-2-carboxylate](/img/structure/B14333740.png)
![2-{[Chloro(dimethyl)stannyl]sulfanyl}-N,N-diethylethan-1-amine](/img/structure/B14333742.png)
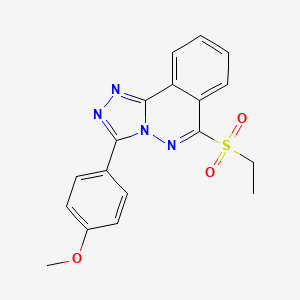
![3-diazo-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,4,7-trione](/img/structure/B14333755.png)
